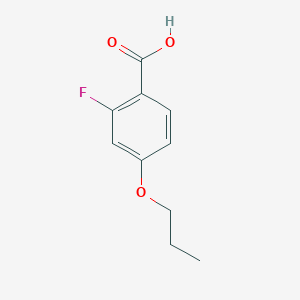

2-Fluoro-4-propoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNGKZRNUKQAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379206 | |

| Record name | 2-fluoro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203115-96-2 | |

| Record name | 2-Fluoro-4-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203115-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-fluoro-4-propoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely recognized strategy for fine-tuning molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-4-propoxybenzoic acid (CAS No. 203115-96-2), a member of the fluorinated benzoic acid family, represents a key building block in the synthesis of complex organic molecules with potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental considerations for its use in research and development.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure and associated physicochemical parameters.

-

Molecular Formula: C₁₀H₁₁FO₃

-

Molecular Weight: 198.19 g/mol

-

IUPAC Name: this compound

The structure, illustrated below, features a benzoic acid core substituted with a fluorine atom at the ortho-position and a propoxy group at the para-position relative to the carboxylic acid functionality. This specific arrangement of substituents dictates its electronic and steric properties, which in turn govern its reactivity and interactions with other molecules.

Caption: Chemical structure of this compound.

Core Physicochemical Data

While specific experimental data for this compound is not extensively published, we can infer its properties based on data from closely related analogs and established predictive models. The following table summarizes these key parameters.

| Property | Value/Predicted Range | Source/Methodology |

| CAS Number | 203115-96-2 | [3] |

| Molecular Formula | C₁₀H₁₁FO₃ | [4] |

| Molecular Weight | 198.19 g/mol | [4] |

| Melting Point | Data not available; likely a solid at room temperature. | Inferred from related solids.[2] |

| Boiling Point | Data not available. | |

| pKa | Predicted to be in the range of 3-4. | Based on the pKa of 2-fluorobenzoic acid and electronic effects of the propoxy group. |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO. | General solubility of benzoic acid derivatives. |

Spectroscopic and Analytical Characterization

A robust analytical workflow is critical for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures and appropriate analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the propoxy chain, and the acidic proton of the carboxylic acid. The fluorine atom will introduce characteristic splitting patterns (coupling) to adjacent protons.

-

Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the benzene ring. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with both the fluorine and the adjacent proton.

-

Propoxy Group (δ 1.0-4.0 ppm): A triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen.

-

Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR will show ten distinct signals corresponding to each carbon atom in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: This technique is highly sensitive to the chemical environment of the fluorine atom and will show a single resonance for the fluorine on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching region.[5] This broadening is due to strong intermolecular hydrogen bonding between the carboxylic acid moieties.[6][7]

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids.[5][6]

-

C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹, respectively.[5]

-

C-F Stretch: A strong band in the region of 1250-1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Electrospray Ionization (ESI): In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 197.1. A common fragmentation pathway for carboxylic acids in negative mode is the loss of carbon dioxide (CO₂), which would result in a fragment ion at m/z 153.1.[9] In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 199.1. Fragmentation in positive mode would likely involve the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO).[9]

-

Electron Ionization (EI): The molecular ion peak [M]⁺• would be observed at m/z 198.1. Characteristic fragmentation of benzoic acids in EI-MS often involves the loss of the hydroxyl radical (•OH) to give an acylium ion, and subsequent loss of carbon monoxide (CO).[10] The presence of the propoxy group would also lead to characteristic fragmentation patterns involving the alkyl chain.

Experimental Protocols

Synthesis of 2-Fluoro-4-alkoxybenzoic Acids: A General Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous propan-1-ol with careful stirring. The reaction is exothermic and should be cooled in an ice bath as needed.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium propoxide solution, add 2,4-difluorobenzoic acid portion-wise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, the excess propan-1-ol is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated crude product is collected by vacuum filtration.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of the alkoxide to prevent the reaction of the highly reactive sodium metal with atmospheric oxygen and moisture.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring towards nucleophilic attack by the propoxide anion. The substitution occurs preferentially at the para position due to steric hindrance at the ortho positions adjacent to the bulky carboxylic acid group.

-

Acidification: The product of the nucleophilic substitution is the sodium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is generally less soluble in aqueous media.

Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. innospk.com [innospk.com]

- 3. 203115-96-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 2-Fluoro-4-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Fluoro-4-propoxybenzoic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from closely related structural analogs and foundational spectroscopic principles to predict and interpret its key spectral features. This document is intended to serve as a practical resource for the structural elucidation and analytical characterization of this compound and similar substituted aromatic compounds in a research and development setting.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic carboxylic acid. The unique arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a propoxy group on a benzene ring—imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. The fluorine substitution can influence metabolic stability and binding affinity, while the propoxy group can modulate lipophilicity. Accurate structural verification is paramount in the synthesis and application of such molecules. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the expected spectral characteristics of this molecule, providing a robust framework for its identification and characterization.

A likely synthetic route to this compound involves the Williamson ether synthesis, starting from 2-fluoro-4-hydroxybenzoic acid and a propyl halide (e.g., 1-bromopropane) in the presence of a base.[1] Understanding the starting materials is crucial for anticipating potential impurities in the final product that may be observable in the spectral analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region due to hydrogen bonding and exchange with trace amounts of water. |

| ~7.95 | Doublet of Doublets | 1H | H-6 | This aromatic proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by H-5 and the fluorine at C-2. |

| ~6.80 | Doublet of Doublets | 1H | H-5 | This proton is ortho to the electron-donating propoxy group and will be shifted upfield. It will be split by H-6 and the fluorine at C-2. |

| ~6.70 | Doublet | 1H | H-3 | This proton is ortho to the electron-donating propoxy group and meta to the carboxylic acid, resulting in an upfield shift. It will be split by the fluorine at C-2. |

| ~4.00 | Triplet | 2H | -OCH₂CH₂CH₃ | These methylene protons are adjacent to the oxygen atom and are expected to be a triplet due to coupling with the neighboring methylene group. |

| ~1.85 | Sextet | 2H | -OCH₂CH₂CH₃ | These methylene protons will be split by the adjacent methylene and methyl groups, resulting in a sextet. |

| ~1.05 | Triplet | 3H | -OCH₂CH₂CH₃ | The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment | Rationale and Comparative Analysis |

| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-2 | The carbon atom bonded to fluorine will show a large one-bond coupling constant. |

| ~162 | C-4 | The carbon atom attached to the propoxy group will be shifted downfield. |

| ~133 (d) | C-6 | Aromatic carbon ortho to the carboxylic acid. |

| ~118 | C-1 | Quaternary carbon attached to the carboxylic acid. |

| ~108 (d) | C-5 | Aromatic carbon. |

| ~102 (d) | C-3 | Aromatic carbon. |

| ~70 | -OCH₂CH₂CH₃ | The methylene carbon attached to the oxygen. |

| ~22 | -OCH₂CH₂CH₃ | The middle methylene carbon of the propoxy group. |

| ~10 | -OCH₂CH₂CH₃ | The terminal methyl carbon of the propoxy group. |

Predicted Infrared (IR) Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |

| 3300-2500 | Broad, Strong | O-H stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[2][3] |

| ~2970, ~2880 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the propoxy group's C-H bonds. |

| ~1700 | Strong | C=O stretch | Carbonyl stretch of an aromatic carboxylic acid. Conjugation with the benzene ring lowers the frequency.[4] |

| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) | Benzene ring vibrations. |

| ~1250 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ether linkage. |

| ~1150 | Strong | C-F stretch | Carbon-fluorine bond vibration. |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment | Rationale and Comparative Analysis |

| 198 | Moderate | [M]⁺ | Molecular ion peak. The molecular weight of C₁₀H₁₁FO₃ is 198.19 g/mol . |

| 155 | High | [M - C₃H₇]⁺ | Loss of the propyl radical from the propoxy group. |

| 127 | High | [M - C₃H₇O]⁺ | Loss of the propoxy radical. |

| 109 | Moderate | [M - COOH - C₃H₇]⁺ | Subsequent loss of the carboxyl group. |

| 77 | Low | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[5] |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Data Acquisition:

-

Use a mass spectrometer with an EI source.

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 40-500.

-

The fragmentation pattern will be recorded and plotted as relative intensity versus mass-to-charge ratio.

-

Visualization of Spectroscopic Principles

The following diagrams illustrate the key relationships in the spectroscopic analysis of this compound.

Caption: Key proton correlations for this compound.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

S. R. Heller, & G. W. A. Milne. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Fluoro-4-propoxybenzoic Acid and Its Analogs

For Immediate Release

[City, State] – January 21, 2026 – In the landscape of pharmaceutical development and materials science, a thorough understanding of a molecule's solid-state properties is paramount. The precise three-dimensional arrangement of atoms in a crystal lattice dictates crucial physicochemical characteristics such as solubility, stability, and bioavailability. This guide offers researchers, scientists, and drug development professionals an in-depth technical overview of the methodologies employed in the crystal structure analysis of 2-Fluoro-4-propoxybenzoic acid, a molecule of interest in medicinal chemistry.

While a definitive public crystal structure for this compound is not currently available, this whitepaper will navigate the established analytical pathways for such a determination. To provide a concrete illustration of the data and interpretation involved, we will reference the crystallographic analysis of the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1][2] This analog serves as a practical exemplar for the powerful techniques of single-crystal and powder X-ray diffraction.

The Significance of Solid-State Characterization

The journey of a drug candidate from laboratory synthesis to a viable pharmaceutical product is fraught with challenges, many of which are rooted in its solid-state chemistry. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's performance and regulatory approval.[3] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct melting points, dissolution rates, and mechanical properties. A comprehensive crystal structure analysis is therefore not merely an academic exercise but a critical component of risk mitigation in drug development.

Core Methodologies in Crystal Structure Elucidation

The primary techniques for determining the crystal structure of a small molecule like this compound are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[3] This non-destructive technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.[3]

The successful application of SC-XRD hinges on the ability to grow high-quality single crystals. For a benzoic acid derivative, this is typically achieved through slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

The crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid reveals a triclinic crystal system.[1][2] In the crystal lattice, molecules form classical carboxylate inversion dimers through pairs of O—H⋯O hydrogen bonds.[1][2] The packing of these dimers is further stabilized by C—H⋯F and C—H⋯O interactions.[1][2]

| Crystallographic Parameter | 2-Fluoro-4-(methoxycarbonyl)benzoic acid [1][2] |

| Chemical Formula | C₉H₇FO₄ |

| Formula Weight | 198.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.536(7) |

| b (Å) | 7.591(7) |

| c (Å) | 8.523(8) |

| α (°) | 99.480(14) |

| β (°) | 108.748(13) |

| γ (°) | 99.240(14) |

| Volume (ų) | 443.3(7) |

| Z | 2 |

Table 1: Key crystallographic data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

This detailed structural information is invaluable. For instance, the dihedral angle between the carboxyl group and the benzene ring is 20.2(4)°.[1][2] This deviation from planarity can influence the molecule's electronic properties and its interactions with biological targets. The presence and nature of intermolecular interactions, such as the hydrogen bonding observed, are critical in determining the crystal's stability and dissolution properties.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

While SC-XRD provides the ultimate structural detail from a single crystal, PXRD is indispensable for analyzing bulk powder samples. This makes it a crucial tool for quality control, polymorphism screening, and monitoring batch-to-batch consistency in a manufacturing setting.

Each crystalline solid produces a unique PXRD pattern, often referred to as a "fingerprint," which is a plot of X-ray intensity versus the diffraction angle (2θ).

-

Sample Preparation : A small amount of the finely ground powder is carefully packed into a sample holder to ensure a flat, uniform surface.

-

Instrument Setup : The sample is placed in a powder diffractometer. The X-ray source (e.g., Cu Kα radiation) and detector are positioned to scan a range of 2θ angles.

-

Data Collection : The sample is irradiated with X-rays as the detector rotates around it, recording the intensity of the diffracted X-rays at each angle.

-

Data Analysis : The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks.

-

Polymorph Screening : By crystallizing this compound under various conditions (different solvents, temperatures, and cooling rates) and analyzing each batch with PXRD, one can identify the existence of different polymorphs, each with a unique diffraction pattern.

-

Quality Control : Once a desired crystalline form is identified and scaled up for production, PXRD can be used to ensure that each batch consists of the correct polymorph and is free from contamination with other crystalline or amorphous phases.

-

Stability Studies : The stability of a particular crystalline form under different stress conditions (e.g., heat, humidity) can be monitored by PXRD. Any changes in the diffraction pattern would indicate a phase transformation.

Bridging Structure to Function

The insights gained from a thorough crystal structure analysis of a compound like this compound are foundational for rational drug design and development. Knowledge of the crystal packing and intermolecular interactions can inform strategies for improving solubility, such as the development of co-crystals or salts. Furthermore, understanding the potential for polymorphism allows for the implementation of robust control strategies during manufacturing, ensuring the consistent delivery of a safe and effective drug product.

References

-

Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9). Available at: [Link]

-

Wagner, C. E., & Buman, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2340. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

Wagner, C. E., & Buman, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]

-

(2023). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

(2025). Experimental and theoretical study on benzoic acid derivatives. ResearchGate. Retrieved from [Link]

-

(1981). The crystal structure of Benzoic Acid: a redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. R Discovery. Retrieved from [Link]

-

(2022). A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. National Institutes of Health. Retrieved from [Link]

-

(2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. CORE. Retrieved from [Link]

-

(2002). Ab initio protein structure prediction. PubMed. Retrieved from [Link]

-

Molecular Structures of Benzoic Acid and 2-Hydroxybenzoic Acid, Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations. (2003). ACS Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-propoxybenzoic Acid

Introduction

2-Fluoro-4-propoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other advanced materials. Its chemical structure, featuring a carboxylic acid group, a fluorine atom, and a propoxy side chain, dictates its physicochemical properties, which are critical for its application, formulation, and development. The fluorine substitution can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, while the propoxy group enhances its hydrophobicity.

This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical predictions based on analogous structures but also detailed, field-proven protocols for the empirical determination of these crucial parameters. The methodologies described herein are grounded in established scientific principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Part 1: Predicted Physicochemical Profile

Direct experimental data for this compound is not widely available in public literature. However, we can construct a reliable predictive profile by analyzing structurally similar compounds. This approach is fundamental in early-stage development for anticipating challenges and designing robust experimental plans.

The primary structural analogues used for these predictions are 4-Fluorobenzoic acid, 2-Fluoro-4-methoxybenzoic acid, and the general properties of aromatic carboxylic acids.[1][2]

| Property | Predicted Value/Characteristic | Rationale and Influencing Factors |

| Molecular Formula | C₁₀H₁₁FO₃ | Derived from its chemical structure. |

| Molecular Weight | 198.19 g/mol | Calculated from the molecular formula.[3] |

| Appearance | White to off-white crystalline solid | Typical appearance for small aromatic carboxylic acids.[1][2] |

| pKa | ~4.0 - 4.5 | The electron-withdrawing effect of the ortho-fluorine atom is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ~4.2). 4-Fluorobenzoic acid has a pKa of 4.14.[1] |

| LogP (Octanol/Water) | ~2.5 - 3.0 | The propoxy group significantly increases lipophilicity compared to 4-Fluorobenzoic acid (logP 2.07).[1] The XLogP3 for the similar 2-fluoro-4-isopropoxybenzoic acid is 2.3.[3] |

| Melting Point | 180 - 200 °C | Expected to be a relatively high-melting solid, characteristic of aromatic acids capable of forming strong hydrogen-bonded dimers. For comparison, 2-fluoro-4-methoxybenzoic acid melts at 194-198 °C.[2] |

Part 2: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For an ionizable compound like this compound, solubility is intrinsically linked to the pH of the medium.

Theoretical Framework: pH-Dependent Solubility

As a weak acid, this compound exists in equilibrium between its neutral, less soluble form (HA) and its ionized, more soluble carboxylate form (A⁻). This equilibrium is governed by its pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[4][5]

-

At pH << pKa: The compound will be predominantly in its neutral (protonated) form, exhibiting its lowest aqueous solubility, referred to as the intrinsic solubility (S₀).

-

At pH >> pKa: The compound will be predominantly in its ionized (deprotonated) form, leading to a significant increase in aqueous solubility.[6]

The presence of the nonpolar propoxy group suggests that even the neutral form will have some solubility in organic solvents, a principle often described as "like dissolves like".[7]

Caption: pH-dependent equilibrium of this compound.

Predicted Solubility Profile

-

Aqueous Solubility: Expected to be low in acidic conditions (pH 1-3) and to increase substantially in neutral to basic conditions (pH > 5). Benzoic acid itself is nearly insoluble in cold water.[7] Given the larger hydrophobic propoxy group, the intrinsic solubility of the target compound will likely be lower than that of 4-fluorobenzoic acid (1.2 g/L).[1]

-

Organic Solvent Solubility: The compound is predicted to be soluble in common organic solvents such as ethanol, methanol, acetone, and diethyl ether, owing to its aromatic ring and hydrocarbon side chain.[8][9]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes a robust, self-validating method to determine the thermodynamic solubility of this compound across a range of relevant pH values and in selected organic solvents.

Objective: To determine the equilibrium solubility as a function of pH and solvent composition.

Materials:

-

This compound (purity > 99%)

-

Calibrated pH meter and analytical balance

-

HPLC-UV system with a validated quantitative method

-

Thermostatic shaker bath

-

Biologically relevant buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Propylene Glycol)

-

Syringe filters (0.22 µm, PTFE or other compatible material)

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., 1.2, 2.0, 4.5, 6.8, 7.4, 9.0).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each test medium. The excess solid is critical to ensure that equilibrium with the solid state is achieved.

-

Causality Insight: Using a significant excess of solid ensures that the final concentration measured represents the true saturation point, making the experiment a measure of thermodynamic, not kinetic, solubility.

-

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 48-72 hours).

-

Self-Validation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Sample Collection and Processing:

-

Allow vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove all particulate matter.

-

Causality Insight: Filtration is a critical step. Failure to remove fine particles will lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze using a validated, stability-indicating HPLC-UV method to determine the concentration.

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each sample to generate a pH-solubility profile.

Part 3: Stability Assessment and Degradation Pathway Elucidation

Stability testing is essential to understand how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10] Forced degradation studies are performed to identify likely degradation products and to establish the specificity of analytical methods.[11]

Guiding Principles (ICH Q1A/Q1B)

Forced degradation, or stress testing, deliberately exposes the compound to conditions more severe than those used for accelerated stability testing.[11][12] The goal is to achieve 5-20% degradation of the parent compound. This level of degradation is sufficient to produce and detect primary degradants without being so excessive that secondary and tertiary products complicate the analysis.[12]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The ether linkage of the propoxy group could be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 2-fluoro-4-hydroxybenzoic acid and propanol.

-

Oxidation: The aromatic ring and the benzylic position of the propoxy group are potential sites for oxidation.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light. Photochemical defluorination has been observed in related compounds.[13]

-

Thermal Degradation: At high temperatures, decarboxylation (loss of CO₂) is a potential degradation route for benzoic acids.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradants and demonstrate the peak purity and specificity of the primary analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[12]

-

Apply Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (drug substance in the same solvent mix, held at ambient temperature) for each condition.

| Stress Condition | Reagent/Method | Typical Duration & Temperature | Rationale |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat at 60-80 °C for several hours to days | To test for lability in low pH environments, simulating gastric conditions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temp or heat at 40-60 °C for several hours | To test for lability in high pH environments. Base-catalyzed hydrolysis is often faster than acid-catalyzed. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room temperature for up to 7 days | To simulate oxidative stress. |

| Thermal Stress | Store solid sample in an oven | 80-100 °C for 1-2 weeks | To assess the impact of heat on the solid form. |

| Photostability | Expose solid or solution to light | ICH Q1B specified light source (UV/Vis) for a defined period | To assess sensitivity to light, which dictates packaging requirements.[12] |

-

Sample Analysis:

-

At appropriate time points, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base samples before analysis to prevent damage to the HPLC column.

-

Analyze all samples (including controls) by a stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

-

Data Evaluation:

-

Mass Balance: Calculate the mass balance by summing the amount of the parent drug remaining and the amounts of all detected degradation products. A good mass balance (95-105%) indicates that all major degradants have been detected.

-

Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak in the presence of its degradants. This is a critical component of validating the method's specificity.

-

Degradant Identification: Use the MS data to propose structures for the observed degradation products.

-

Caption: Plausible synthetic route for this compound.

Potential Impurities and Their Impact:

-

Starting Material: Unreacted 2-fluoro-4-hydroxybenzoic acid could be present. Its higher polarity and different pKa would interfere with solubility and stability analyses.

-

Side-Products: Incomplete hydrolysis would leave residual ethyl ester (INT2), a neutral and less soluble impurity.

-

Reagents: Residual inorganic salts from the reaction workups could affect pH and solubility measurements.

The presence of these impurities underscores the necessity of using a well-characterized, high-purity batch of the compound for definitive solubility and stability studies.

References

-

4-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

-

2-Fluoro-4-methoxybenzoic acid. (n.d.). BU CyberSec Lab. [Link]

-

Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. (n.d.). PubChem, National Institutes of Health. [Link]

-

2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529. (n.d.). PubChem, National Institutes of Health. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).

-

ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. [Link]

-

Physical Properties of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

-

Study of pH-dependent drugs solubility in water. (2015). ResearchGate. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

-

3-Fluorobenzoate Degradation Pathway. (n.d.). Eawag-BBD. [Link]

-

pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2016). Pharmaceutics, 8(1), 1. [Link]

-

Physical Properties of Carboxylic Acids. (2024). CK-12 Foundation. [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). U.S. Environmental Protection Agency. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

-

Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. (1980). Applied and Environmental Microbiology, 39(1), 58-67. [Link]

-

Physical Properties of Carboxylic Acids. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2015). Brazilian Journal of Pharmaceutical Sciences, 51(4). [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). International Council for Harmonisation. [Link]

- Method for producing 2-amino-4-fluorobenzoic acid. (1993).

-

Determination and correlation for solubility of aromatic acids in solvents. (2015). ResearchGate. [Link]

-

The influence of pH on solubility in water. (n.d.). [Link]

-

Biodegradation of 3-fluorobenzoic acid by Sphingomonas sp. HB-1. (2001). ResearchGate. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2024). European Medicines Agency. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]

-

carboxylic acid solubility + TLC. (2023). Reddit. [Link]

-

Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. (1991). Applied and Environmental Microbiology, 57(5), 1535-1540. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-13. [Link]

-

Factors which determine the lipid solubility of drugs. (2023). Deranged Physiology. [Link]

-

p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2024). U.S. Food and Drug Administration. [Link]

-

Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]

-

Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. (2006). ResearchGate. [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. [Link]

-

4-Propoxybenzoic Acid | C10H12O3 | CID 138500. (n.d.). PubChem, National Institutes of Health. [Link]

Sources

- 1. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. scielo.br [scielo.br]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

Introduction: A Versatile Fluorinated Building Block

An In-depth Technical Guide to 2-Fluoro-4-propoxybenzoic Acid: Synthesis, Properties, and Applications

This compound, with the CAS Number 203115-96-2, is a substituted aromatic carboxylic acid that has garnered interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid core with a fluorine atom ortho to the carboxyl group and a propoxy group in the para position, imparts a unique combination of physicochemical properties. The strategic incorporation of fluorine is a well-established strategy in drug design, as its high electronegativity and small size can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The propoxy group further influences solubility and provides a handle for extending the molecular structure.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthetic pathway, characterization methods, and key applications. It is intended for researchers, chemists, and drug development professionals who are considering this molecule as a key intermediate or building block in their synthetic endeavors.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound defines its chemical behavior and potential applications. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 203115-96-2 | |

| Molecular Formula | C₁₀H₁₁FO₃ | |

| Molecular Weight | 198.19 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | CCCCOc1cc(c(F)cc1)C(=O)O | |

| InChI Key | QMFDSPJDRIJIMV-UHFFFAOYSA-N | |

| Physical Form | Solid |

Note: Data for the closely related isomer 2-Fluoro-4-isopropoxybenzoic acid is used for Molecular Weight as a reference.[3]

Synthesis and Purification: A Validated Protocol

The synthesis of fluorinated benzoic acids often involves nucleophilic aromatic substitution on a difluoro-substituted precursor. The following protocol describes a reliable method for synthesizing this compound starting from the commercially available 2,4-Difluorobenzoic acid. This approach is adapted from established methods for similar alkoxybenzoic acids.[4]

The causality behind this experimental design lies in the differential reactivity of the fluorine atoms on the aromatic ring. The fluorine at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid group. The use of a base like sodium hydroxide is crucial for both deprotonating the propanol to form the nucleophilic alkoxide and later, in excess, to maintain the solubility of the benzoic acid product as its sodium salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Difluorobenzoic acid

-

1-Propanol

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzoic acid (1 eq) and Dimethyl Sulfoxide (DMSO).

-

Base and Nucleophile Addition: Add sodium hydroxide (2.5 eq) to the flask, followed by the slow addition of 1-propanol (1.2 eq).

-

Reaction: Heat the reaction mixture to 120-130°C and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. While stirring vigorously, acidify the solution to a pH of 2-3 using concentrated hydrochloric acid. A solid precipitate should form.

-

Isolation: Continue stirring the suspension in the ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Purification: For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified via column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Drying: Dry the purified solid under vacuum at 50-60°C to yield this compound as a white to off-white solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons bonded to the oxygen. The aromatic region will display complex splitting patterns due to the fluorine-proton coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the three carbons of the propoxy group, the six aromatic carbons (with C-F coupling visible for the carbons near the fluorine), and the carboxyl carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₁₀H₁₀FO₃⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and C-O and C-F stretching vibrations.[6]

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several high-value research areas.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that have become major targets for drug development, especially in oncology.[7][8] The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy.[9] this compound serves as an excellent starting scaffold for several reasons:

-

Fluorine Substitution: The ortho-fluoro group can act as a hydrogen bond acceptor and can enhance binding affinity to the kinase active site. It also often improves metabolic stability by blocking potential sites of oxidation.[2]

-

Carboxylic Acid Handle: The carboxyl group is a versatile functional handle. It can be readily converted into amides, esters, or other functional groups to build out the molecular structure and engage with key residues in the target protein.[1][10]

-

Propoxy Tail: The propoxy group can be directed towards solvent-exposed regions or hydrophobic pockets within the kinase, allowing for the fine-tuning of solubility, cell permeability, and pharmacokinetic properties.

Caption: Role of this compound in kinase inhibitor design.

Materials Science: Precursor for Liquid Crystals

Benzoic acid derivatives, particularly those with a linear para-substituted structure, are well-known precursors for thermotropic liquid crystals.[11] The related compound, 2-Fluoro-4-hydroxybenzoic acid, is used to synthesize mesogens where the para-positioning of the functional groups is critical for forming the desired liquid crystalline phases.[12]

The ortho-fluorine substituent can significantly influence the mesophase behavior, often reducing the melting point and enhancing tilted smectic phases, which are desirable for applications like ferroelectric liquid crystal displays.[13][14] this compound can be esterified with various phenolic cores to produce these advanced materials. The propoxy chain contributes to the necessary molecular anisotropy required for liquid crystal formation.

Safety and Handling

As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care. Based on safety data sheets for analogous compounds like 2-Fluoro-4-methoxybenzoic acid, the following precautions are recommended:[15][16][17]

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[17][18]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[15][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][20]

-

In case of contact:

Conclusion

This compound is a strategically designed chemical intermediate with significant potential. Its fluorinated core provides a foundation for creating molecules with enhanced biological or material properties. The versatile carboxylic acid handle allows for straightforward incorporation into complex synthetic targets, particularly in the rational design of next-generation kinase inhibitors. Furthermore, its structural characteristics make it a promising candidate for the development of advanced liquid crystal materials. With well-defined synthetic routes and a clear understanding of its potential, this compound stands as a valuable tool for researchers and developers at the forefront of chemistry and materials science.

References

-

PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-fluoro-4-propylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]

-

IBM Research. (1991). Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. PMC. Retrieved from [Link]

-

ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]

-

PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ajrconline.org [ajrconline.org]

- 3. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Propoxybenzoic acid [webbook.nist.gov]

- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid for Liquid Crystals - IBM Research [research.ibm.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to 2-Fluoro-4-propoxybenzoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the health and safety considerations paramount for the handling and application of 2-Fluoro-4-propoxybenzoic acid in research and development settings. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Profile and Hazard Identification

This compound (CAS No. 203115-96-2) is a fluorinated aromatic carboxylic acid. Its structure, combining a carboxylic acid moiety with a fluorine atom and a propoxy group, makes it a valuable building block in medicinal chemistry and materials science. However, this reactivity also necessitates a thorough understanding of its potential hazards.

While specific toxicological data for this compound is limited, a critical assessment of its structure and the known hazards of similar compounds, such as 2-fluoro-4-methoxybenzoic acid and 2-fluoro-4-hydroxybenzoic acid, allows for a predictive hazard profile. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2]

Predicted Hazard Classification:

| Hazard Class | Category | GHS Hazard Statement | Source |

| Skin Irritation | 2 | H315: Causes skin irritation | [1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][2] |

It is crucial to handle this compound as a hazardous substance until comprehensive toxicological data becomes available.

Prudent Handling and Exposure Control: A Multi-layered Approach

A robust safety protocol is not a single action but a system of reinforcing measures. The "Hierarchy of Controls" is the guiding principle for mitigating risks associated with this compound.

Caption: Hierarchy of controls for safe handling.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, and all handling of its solutions, must be conducted in a certified chemical fume hood. This containment is critical to prevent inhalation of airborne particles and vapors.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not arbitrary; it is a scientifically informed choice based on the predicted hazards.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact, which can cause irritation. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |

| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when using a fume hood. If dust generation is unavoidable outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents inhalation of irritant dust. |

Safe Handling and Storage Protocols

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.

Emergency Preparedness: A Proactive Stance

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures

A spill of this compound requires a calm and methodical response.

Caption: Workflow for responding to a chemical spill.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and for designing experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₃ | [3] |

| Molecular Weight | 198.19 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Flash Point | 128.2°C | [3] |

| Density | 1.214 g/cm³ | [3] |

| Vapor Pressure | 0.00109 mmHg at 25°C | [3] |

Fire and Explosion Hazard Data

This compound is not considered a significant fire risk under normal laboratory conditions. However, in the event of a fire, appropriate extinguishing media should be used.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and hydrogen fluoride.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

Toxicological and Ecological Information

As previously mentioned, specific toxicological and ecological data for this compound is largely unavailable. It is recommended to handle this compound with the assumption that it may be harmful to aquatic life and to prevent its release into the environment.

Conclusion

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely unlock the synthetic potential of this valuable compound.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

Chemsrc. (2025, September 28). 2-fluoro-4-propylbenzoic acid. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). 2-fluoro-4-hydroxybenzoic acid suppliers USA. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-4-n-propyloxybenzoic Acid (CAS 203115-96-2): Properties, Synthesis, and Sourcing

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-n-propyloxybenzoic acid (CAS 203115-96-2), a fluorinated aromatic carboxylic acid. Given the limited publicly available data specific to this compound, this document leverages information on structurally analogous 2-fluoro-4-alkoxybenzoic acids to infer its properties, potential applications, and synthetic strategies. This approach is intended to provide a foundational understanding for researchers interested in utilizing this molecule as a building block in novel chemical syntheses.

Physicochemical Properties and Structural Analysis

Based on available data for analogous compounds, the key physicochemical properties of 2-Fluoro-4-n-propyloxybenzoic acid are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Predicted/Reported Value | Source |

| CAS Number | 203115-96-2 | N/A |

| Molecular Formula | C₁₀H₁₁FO₃ | N/A |

| Molecular Weight | 198.19 g/mol | N/A |

| Boiling Point | 288.3 ± 20.0 °C | [1] |

| Density | 1.214 ± 0.06 g/cm³ | [1] |

| pKa | 3.55 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [1] |

The structure of 2-Fluoro-4-n-propyloxybenzoic acid, featuring a benzoic acid core with fluoro and n-propyloxy substituents at the 2 and 4 positions respectively, imparts specific chemical characteristics. The electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The n-propyloxy group, being an electron-donating group, will also modulate the electronic properties of the molecule.

Synthesis and Purification Strategies

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 2-Fluoro-4-n-propyloxybenzoic acid.

Detailed Experimental Considerations:

-

Starting Material: The synthesis would likely commence with 2-fluoro-4-hydroxybenzoic acid, a commercially available starting material.

-

Alkylation: The hydroxyl group would be alkylated using a propylating agent such as propyl bromide or propyl iodide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

-

Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetone is generally suitable for this type of Williamson ether synthesis.

-

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically worked up by quenching with water and acidifying with a mineral acid (e.g., HCl) to protonate the carboxylic acid.

-

Purification: The crude product can then be extracted into an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Potential Applications in Research and Development

The utility of 2-Fluoro-4-n-propyloxybenzoic acid as a chemical intermediate can be inferred from the applications of its structural analogs. Fluorinated benzoic acids are valuable building blocks in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: Benzoic acid derivatives are common pharmacophores. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound could serve as a precursor for the synthesis of novel therapeutic agents.

-

Liquid Crystal Research: Aromatic carboxylic acids with alkoxy side chains are known to be precursors for liquid crystals. The specific combination of the fluoro and propyloxy groups could be explored for the development of new liquid crystalline materials with unique properties.

-

Agrochemicals: Fluorinated organic compounds are also prevalent in modern agrochemicals. This molecule could be a starting point for the synthesis of new herbicides, fungicides, or insecticides.

Analytical Characterization

For researchers synthesizing or using this compound, a suite of analytical techniques would be necessary for identity and purity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The proton NMR would show characteristic signals for the aromatic protons, the propyl chain, and the acidic proton. The carbon NMR would confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-O and C-F bonds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 203115-96-2 is not widely available, general precautions for handling aromatic carboxylic acids should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[1]

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Commercial Suppliers

Several chemical suppliers list CAS 203115-96-2 in their catalogs, typically for research and development purposes. It is advisable to contact these suppliers directly to obtain product specifications, such as purity and available quantities.

-

Wychem Limited

-

Amadis Chemical Company Limited

-

BLD Pharmatech Co., Limited

Conclusion

2-Fluoro-4-n-propyloxybenzoic acid is a fluorinated aromatic building block with potential applications in drug discovery, materials science, and agrochemical research. While specific data on its biological activity and reaction protocols are limited, this guide provides a foundational understanding based on the chemistry of analogous compounds. Researchers are encouraged to perform thorough characterization and safety assessments before use.

References

Please note that direct, comprehensive references for CAS 203115-96-2 are scarce. The following references provide context on the properties and synthesis of related fluorinated benzoic acids.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Fluoro-4-propoxybenzoic Acid in Organic Synthesis